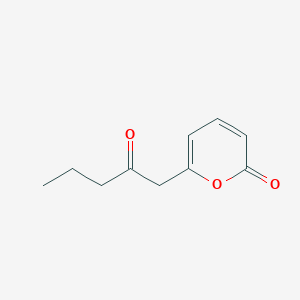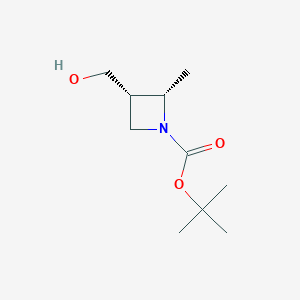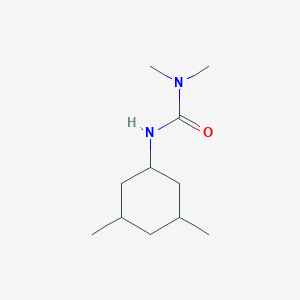
N'-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea typically involves the reaction of 3,5-dimethylcyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 3,5-Dimethylcyclohexylamine: This can be synthesized from 3,5-dimethylcyclohexanone through reductive amination.
Reaction with Dimethylcarbamoyl Chloride: The amine is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- N-(3,5-Dimethylcyclohexyl)-3-(1H-tetrazol-1-yl)-2-thiophenecarboxamide
Uniqueness
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the dimethylurea moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93004-55-8 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H22N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h8-10H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
INUVICATYDGMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
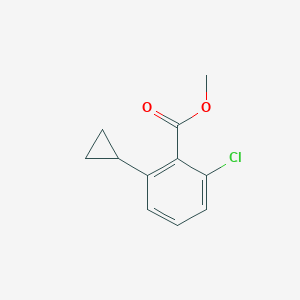
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)

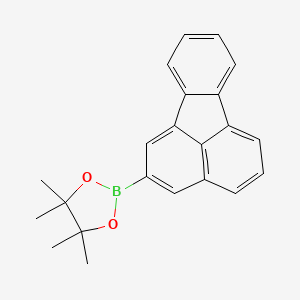
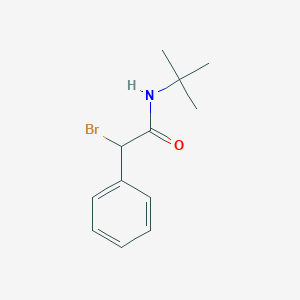

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
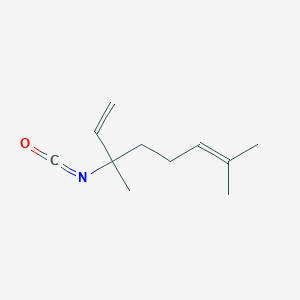
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
